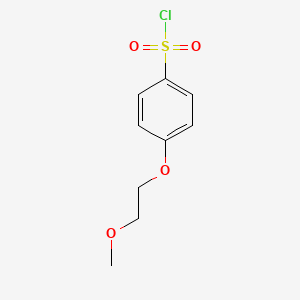

4-(2-Methoxyethoxy)benzenesulfonyl chloride

CAS No.: 204072-53-7

Cat. No.: VC3869655

Molecular Formula: C9H11ClO4S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204072-53-7 |

|---|---|

| Molecular Formula | C9H11ClO4S |

| Molecular Weight | 250.7 g/mol |

| IUPAC Name | 4-(2-methoxyethoxy)benzenesulfonyl chloride |

| Standard InChI | InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 |

| Standard InChI Key | QGHZEYHFQCDRAT-UHFFFAOYSA-N |

| SMILES | COCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

| Canonical SMILES | COCCOC1=CC=C(C=C1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s structure comprises:

-

A benzene ring providing aromatic stability.

-

A sulfonyl chloride group (-SO₂Cl) at the para position, enabling nucleophilic substitution.

-

A 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at the same position, enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via etherification of 4-hydroxybenzenesulfonyl chloride with 2-methoxyethanol under basic conditions (e.g., triethylamine) . The reaction proceeds through a nucleophilic aromatic substitution mechanism:

Industrial production scales this process, employing continuous-flow reactors to enhance yield and purity .

Purification Methods

Post-synthesis, the product is isolated via vacuum distillation or recrystallization from nonpolar solvents (e.g., hexane), achieving >95% purity .

Reactivity and Mechanism

Nucleophilic Substitution

The sulfonyl chloride group undergoes reactions with nucleophiles (Nu⁻):

Table 2: Common Reactions and Products

| Nucleophile | Product | Application |

|---|---|---|

| Amines | Sulfonamides | Pharmaceuticals |

| Alcohols | Sulfonate Esters | Polymer Chemistry |

| Thiols | Sulfonate Thioesters | Bioconjugation |

Hydrolysis

In aqueous environments, the compound hydrolyzes to 4-(2-methoxyethoxy)benzenesulfonic acid, releasing HCl:

This reaction necessitates anhydrous handling conditions .

Applications in Research and Industry

Pharmaceutical Development

The compound serves as a precursor to sulfonamide drugs, which inhibit carbonic anhydrase and serine proteases. For example, derivatives have been explored as antitumor agents targeting matrix metalloproteinases .

Materials Science

Its sulfonate esters act as surfactants in emulsion polymerization, improving latex stability in coatings and adhesives.

Bioconjugation

The sulfonyl chloride group reacts with lysine residues in proteins, enabling the study of protein-protein interactions via mass spectrometry .

| Hazard Statement | Precautionary Measure |

|---|---|

| H302: Harmful if swallowed | P301+P317: Seek medical attention if ingested |

| H314: Causes severe skin burns | P280: Wear gloves/eye protection |

Comparative Analysis with Related Compounds

Table 3: Comparison with Analogous Sulfonyl Chlorides

| Compound | Solubility in Water | Reactivity |

|---|---|---|

| 4-Methoxybenzenesulfonyl chloride | Low | Moderate |

| 4-Ethoxybenzenesulfonyl chloride | Low | Moderate |

| 4-(2-Methoxyethoxy)benzenesulfonyl chloride | Moderate | High |

The 2-methoxyethoxy group enhances solubility without sterically hindering the sulfonyl chloride group, enabling broader utility .

Recent Research and Patent Landscape

Patent Highlights

-

WO2021152437A1: Utilizes the compound to synthesize kinase inhibitors for inflammatory diseases .

-

US20220002245A1: Describes its role in creating sulfonated polymers for proton-exchange membranes in fuel cells .

Emerging Applications

Recent studies investigate its use in targeted drug delivery systems, where the ether linkage facilitates conjugation to polyethylene glycol (PEG) carriers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume